molecular formula ClO4- B079767 Perchlorate CAS No. 14797-73-0

Perchlorate

Cat. No. B079767
CAS RN: 14797-73-0
M. Wt: 99.45 g/mol
InChI Key: VLTRZXGMWDSKGL-UHFFFAOYSA-M
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Patent
US04892944

Procedure details

By following the same procedure as the 2nd step of Example 12 except that 10.0 g of 1-methylphenylphosphanium carbonate, 6.9 g of 60% perchlorate, and 10.0 g of water were used, 10.9 g (94.8% of the theoretical yield, yield of 67.6% to 1-phenylphosphane) of methylphosphanium perchlorate was obtained.
Name
1-methylphenylphosphanium carbonate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].C[C:6]1([PH3+:12])[CH:11]=[CH:10][CH:9]=[CH:8][CH2:7]1.C[C:14]1([PH3+:20])C=CC=CC1.[Cl:21]([O-:25])(=[O:24])(=[O:23])=[O:22]>O>[C:6]1([PH2:12])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[Cl:21]([O-:25])(=[O:24])(=[O:23])=[O:22].[CH3:14][PH3+:20] |f:0.1.2,6.7|

Inputs

Step One
Name
1-methylphenylphosphanium carbonate
Quantity
10 g
Type
reactant
Smiles
C([O-])([O-])=O.CC1(CC=CC=C1)[PH3+].CC1(CC=CC=C1)[PH3+]
Step Two
Name
Quantity
6.9 g
Type
reactant
Smiles
Cl(=O)(=O)(=O)[O-]
Step Three
Name
Quantity
10 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)P
Name
Type
product
Smiles
Cl(=O)(=O)(=O)[O-].C[PH3+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.